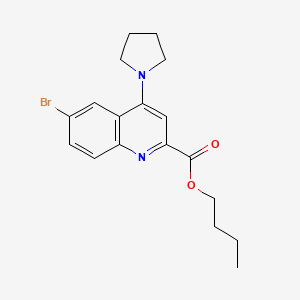

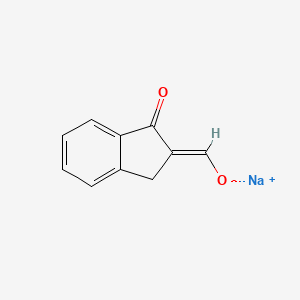

![molecular formula C10H12N2S B2707966 6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine CAS No. 1286717-18-7](/img/structure/B2707966.png)

6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “Hsp70 Activator, YM-1” and is used in scientific research due to its diverse applications . Its unique structure allows for intricate molecular interactions, making it valuable in fields like pharmaceutical research, organic synthesis, and material science.

Synthesis Analysis

The synthesis of “6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine” and its derivatives has been described in several studies . For example, one method involves refluxing a mixture of benzo[d]thiazol-2-ol, 1,2-dibromoethane, and anhydrous K2CO3 in DMF for 1 hour . After the completion of the reaction, DMF is evaporated and the precipitated product is washed with deionized water and dried .Molecular Structure Analysis

The molecular structure of “6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine” has been analyzed using various techniques such as two-dimensional NMR spectroscopy and tandem mass spectrometry . These techniques have allowed researchers to correctly assign the structure of the final compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine” have been analyzed. For example, it has been found that the compound has a molecular weight of 381.51 (free base basis) . It is a solid substance with an orange-red color and is soluble in DMSO at a concentration of 10 mg/mL .Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis and antimicrobial activity of thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. These derivatives showed significant activity against both gram-negative (Escherichia coli) and gram-positive (Staphylococcus aureus) bacteria, highlighting their potential as antimicrobial agents (A. Hussein & H. Azeez, 2013).

Anticancer Applications

Another research avenue explored the synthesis and anticancer evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. These compounds exhibited significant anticancer activity against A549 and C6 tumor cell lines, with some derivatives showing a potential to induce apoptosis, a critical mechanism for anticancer action (L. Yurttaş et al., 2014).

Plant-Growth Regulatory Activities

The synthesis and plant-growth regulatory activities of novel imine derivatives containing 1H-1,2,4-triazole and thiazole rings were also investigated. These compounds exhibited promising plant-growth regulatory activities, suggesting their potential use in agricultural applications (Xue Qin et al., 2010).

properties

IUPAC Name |

6-ethyl-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-3-7-4-5-8-9(6-7)13-10(11)12(8)2/h4-6,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRMERCDBUIZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=N)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2707885.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)

![N-cyano-3-ethyl-N-[(1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2707896.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2707899.png)

![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)